2,6-Dimethyloct-7-ene-1,6-diol
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Overview
Description
2,6-Dimethyloct-7-ene-1,6-diol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is a tertiary alcohol and is characterized by the presence of two hydroxyl groups and a double bond in its structure .
Preparation Methods
2,6-Dimethyloct-7-ene-1,6-diol can be synthesized through various chemical routes. One common method involves the catalytic reaction of appropriate alcohols and alkenes . For instance, the compound can be prepared by the stereospecific cyclization of linalool derivatives using catalysts such as (+)-10-camphorsulfonic acid (CSA) . Another approach involves the lipase-mediated resolution of racemic mixtures of the compound . Industrial production methods typically involve large-scale chemical synthesis using similar catalytic processes .
Chemical Reactions Analysis
2,6-Dimethyloct-7-ene-1,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include oxidized derivatives and reduced alcohols . The compound’s double bond and hydroxyl groups make it reactive in these processes .
Scientific Research Applications
2,6-Dimethyloct-7-ene-1,6-diol has several scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of natural terpenes and flavors . In biology and medicine, it serves as an intermediate in the synthesis of bioactive compounds . The compound is also utilized in the fragrance industry for the production of linalool derivatives . Its versatility makes it valuable in various fields of research .
Mechanism of Action
The mechanism of action of 2,6-Dimethyloct-7-ene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity . Additionally, its double bond can participate in electrophilic addition reactions, further modulating its biological effects . These interactions contribute to its diverse range of applications .
Comparison with Similar Compounds
2,6-Dimethyloct-7-ene-1,6-diol can be compared with similar compounds such as linalool and its derivatives . While linalool is a monoterpene alcohol with a single hydroxyl group, this compound has two hydroxyl groups and a double bond, making it more reactive . Other similar compounds include 3,7-Dimethyl-1-octene-3,7-diol and 2,6-Dimethyl-7-octene-2,6-diol . The unique structure of this compound imparts distinct chemical and biological properties .
Properties
CAS No. |
10207-75-7 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,6-dimethyloct-7-ene-1,6-diol |
InChI |
InChI=1S/C10H20O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,9,11-12H,1,5-8H2,2-3H3 |
InChI Key |
GFOMTORUAWAGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C=C)O)CO |
Origin of Product |
United States |
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